molecular formula C15H22N6O5S B104048 S-Adenosyl-DL-methionine CAS No. 17176-17-9

S-Adenosyl-DL-methionine

Cat. No. B104048
CAS RN: 17176-17-9
M. Wt: 398.4 g/mol
InChI Key: MEFKEPWMEQBLKI-YDBXVIPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Adenosyl-L-methionine (SAMe) is a chemical that is found naturally in the body. It’s made in the body from methionine, an amino acid found in foods . SAMe is sold in the United States as a dietary supplement . It has been found to regulate key functions in living cells . Abnormal levels of SAMe in the body have been reported in liver diseases and depression .


Synthesis Analysis

SAMe is synthesized in vivo from adenosine triphosphate (ATP) and L-methionine by methionine adenosyltransferase (MAT) . An engineered variant of the MAT from Escherichia coli was investigated for its potential use in the enzymatic synthesis of SAMe due to its significantly decreased product inhibition .


Molecular Structure Analysis

S-Adenosyl methionine consists of the adenosyl group attached to the sulfur of methionine, providing it with a positive charge . It is synthesized from ATP and methionine by S-Adenosylmethionine synthetase enzyme .


Chemical Reactions Analysis

SAMe is a common cosubstrate involved in methyl group transfers, transsulfuration, and aminopropylation . More than 40 methyl transfers from SAMe are known, to various substrates such as nucleic acids, proteins, lipids and secondary metabolites .


Physical And Chemical Properties Analysis

SAMe has a molar mass of 398.44 g·mol−1 . It is a naturally occurring trialkyl sulfonium molecule .

Scientific Research Applications

Biochemical Reactions

SAM participates in almost all biological transmethylation, transsulfurization, and transaminopropyl reactions . It is an essential metabolite in all living cells and plays an important role in cellular functions such as methylation, sulfuration, and polyamine synthesis .

Industrial Production

SAM is produced mainly through microbial fermentation due to its high accumulation and no requirement of the expensive ATP . The production of SAM has drawn increasing attention due to its versatile and important physiological functions .

Strain Improvement

Efforts have been made to improve SAM production in Saccharomyces cerevisiae through strain improvement by mutagenesis . This has led to the development of strains with higher SAM synthetase activity and increased SAM yield .

Chemoenzymatic Synthesis

SAM analogs are increasingly applied to the methyltransferase (MT) catalyzed modification of biomolecules including proteins, nucleic acids, and small molecules . This technique offers an attractive alternative to chemical synthesis and can be applied in situ to overcome stability and activity issues .

Treatment of Depression

SAMe is said to be effective for the treatment of depression . It has been successfully used in human therapy for various disorders .

Treatment of Osteoarthritis

SAMe has been shown to be effective in the treatment of osteoarthritis . It provides an efficient and low-cost method of producing SAM for industrial application .

Treatment of Cholestasis and Liver Disorders

SAMe is also used in the treatment of cholestasis and liver disorders . It plays an important role in some physiological regulation .

Platelet Inhibition

Mechanistically, SAMe has been shown to be a platelet inhibitor . This highlights its potential in the medical field .

Mechanism of Action

Target of Action

S-Adenosyl-DL-methionine (SAMe) is a naturally occurring molecule that plays a crucial role in various biochemical reactions in the human body . It primarily targets enzymes involved in methylation processes, serving as the main endogenous methyl donor .

Mode of Action

SAMe’s mode of action is primarily through its role as a methyl donor . It is synthesized from adenosine triphosphate (ATP) and methionine by methionine adenosyltransferase . In this process, SAMe donates a methyl group in a process called transmethylation . After donating the methyl group, SAMe is converted into S-adenosyl-L-homocysteine .

Biochemical Pathways

SAMe is linked to four key metabolic pathways: transmethylation, transsulphuration, polyamine synthesis, and 5′-deoxyadenosyl 5′-radical–mediated biochemical transformations . As the primary methyl donor, SAMe facilitates the transfer of methyl groups, which is essential for the proper functioning of numerous physiological processes .

Pharmacokinetics

The pharmacokinetic properties of SAMe have been studied extensively. A novel oral formulation of SAMe (MSI-195) has been developed, which has shown significantly better pharmacokinetic parameters compared to other commercial products . The relative bioavailability of MSI-195 was approximately 2.8-fold higher than a commercial product tested . There was a significant food effect for msi-195, with a delayed time to maximum absorption and reduced area under the curve under fed conditions .

Result of Action

The molecular and cellular effects of SAMe’s action are diverse due to its involvement in various biochemical reactions. SAMe has been used in the treatment of depression, liver disorders, fibromyalgia, and osteoarthritis . It has also been introduced into the United States market as a dietary supplement for the support of bone and joint health, as well as mood and emotional well-being .

Action Environment

The action, efficacy, and stability of SAMe can be influenced by various environmental factors. For instance, the presence of food can significantly affect the pharmacokinetic profile of SAMe . Moreover, the biological versatility of SAM parallels the chemistry of sulfonium compounds used in organic synthesis . This suggests that subtle differences in the active sites of enzymes can catalyze distinct transformations, indicating the influence of the biochemical environment on SAMe’s action .

properties

IUPAC Name

2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7?,8-,10-,11-,14-,27?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFKEPWMEQBLKI-YDBXVIPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S+](CCC(C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169160
Record name S-Adenosyl-DL-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Adenosyl-DL-methionine

CAS RN

17176-17-9
Record name Ademetionine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017176179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Adenosyl-DL-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-Adenosyl-DL-methionine
Reactant of Route 2
S-Adenosyl-DL-methionine
Reactant of Route 3
S-Adenosyl-DL-methionine
Reactant of Route 4
Reactant of Route 4
S-Adenosyl-DL-methionine
Reactant of Route 5
Reactant of Route 5
S-Adenosyl-DL-methionine
Reactant of Route 6
S-Adenosyl-DL-methionine

Q & A

Q1: How does S-adenosylmethionine interact with 1-aminocyclopropane-1-carboxylate synthase, and what are the stereochemical implications of this interaction?

A1: The research paper by [] investigates the stereochemical course of the reaction catalyzed by 1-aminocyclopropane-1-carboxylate synthase, a pyridoxal phosphate-dependent enzyme. This enzyme utilizes S-adenosylmethionine as a substrate to produce 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor of the plant hormone ethylene.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.